molecular formula C20H23N5O2 B2633630 2-{4-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2198815-35-7

2-{4-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No. B2633630
CAS RN: 2198815-35-7
M. Wt: 365.437
InChI Key: WTDUOBZVAINHFA-UHFFFAOYSA-N
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Description

The compound “2-{4-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups including a pyridine ring, a piperidine ring, and a nitrile group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and piperidine rings are likely to contribute to the rigidity of the molecule, while the nitrile group could introduce polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative syntheses of related compounds involve base-catalyzed ring transformation and subsequent ring contraction processes, providing insights into novel synthetic methodologies for related chemical structures (Pratap, Roy, Roy, & Ram, 2007).
  • The creation of α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones illustrates the chemical versatility and potential transformations of similar compounds (Sil, Sharon, Maulik, & Ram, 2004).

Potential Biomedical Applications

  • Some derivatives of pyridine-3-carbonitrile have been synthesized for antimicrobial and anticancer activities, suggesting possible biomedical applications for similar compounds (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
  • Novel compounds synthesized from similar structures have been evaluated for biomedical applications, such as receptor antagonism, which indicates potential pharmacological uses (Mahesh, Perumal, & Pandi, 2004).

Advanced Material Development

  • Pyridine derivatives, related to the compound , have been studied for their structural features and optical properties, highlighting potential applications in material science and photonics (Cetina, Tranfić, Sviben, & Jukić, 2010).

Green Chemistry Applications

Corrosion Inhibition

  • Aryl pyrazolo pyridine derivatives, chemically akin to the compound of interest, have been explored for their corrosion inhibition effects on metals, suggesting potential industrial applications in material protection (Sudheer & Quraishi, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

2-[4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-2-3-19(26)25(23-14)12-15-4-7-24(8-5-15)20-16(11-21)10-17-13-27-9-6-18(17)22-20/h2-3,10,15H,4-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDUOBZVAINHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

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